1,1-Dibromoheptane

Overview

Description

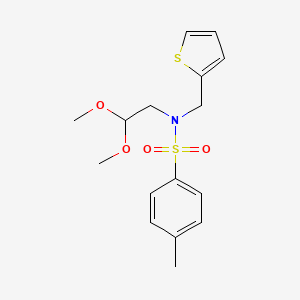

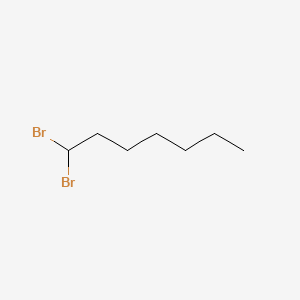

1,1-Dibromoheptane is an organic compound with the molecular formula C7H14Br2 . It is a member of the organobromine compounds .

Synthesis Analysis

The synthesis of 1,1-dibromoalkanes, such as 1,1-Dibromoheptane, can be achieved through the addition of hydrogen bromide onto vinyl bromide in the absence of peroxide radical .Molecular Structure Analysis

The molecular structure of 1,1-Dibromoheptane consists of a seven-carbon chain (heptane) with a bromine atom attached to each of the terminal carbons . The average mass of the molecule is 257.994 Da and the monoisotopic mass is 255.946213 Da .Physical And Chemical Properties Analysis

1,1-Dibromoheptane has a density of 1.5±0.1 g/cm3 and a boiling point of 225.6±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C and the enthalpy of vaporization is 44.3±3.0 kJ/mol . The flash point is 95.6±17.7 °C . The index of refraction is 1.496 .Scientific Research Applications

Quantum Chemical Studies

The potential energy surface reaction of bromine and 1-heptene, leading to the formation of 1,2-dibromoheptane, has been analyzed using the MNDO method. This study found that the formation of 1,2-dibromoheptane is energetically favored over 1-bromo-2-heptene. Additionally, (H2O)nHBr associates act as a strong catalytic agent, significantly reducing the activation energy of the transition state in this reaction (Miroshnichenko, 1998).

Physical Properties Analysis

Research on the densities and viscosities of pure 1,7-dibromoheptane and its solutions in ethanol at temperatures ranging from 288.15 to 323.15 K has been conducted. This study utilized the Carl L. Yaws equation to correlate the relative viscosities, providing a model that aligns well with experimental data (Li, Wang, & Chen, 2011).

Chemical Synthesis Applications

1,7-Dibromoheptane has been utilized in the total synthesis of (±)-Prosafrinine and related compounds. This research explored the structural confirmation of these compounds using 13C NMR studies, showcasing the versatility of 1,7-dibromoheptane in synthetic organic chemistry (Paterne, Dhal, & Brown, 1989).

Ionic Liquids and Bromination Reactions

Novel acidic ionic liquids have been developed and employed as brominating agents in the synthesis of 1,7-dibromoheptane. This study highlights the high yield and effective recycling capability of these ionic liquids, pointing to their potential use in industrial applications (Li, Liu, Zhu, & Wang, 2011).

Safety and Hazards

properties

IUPAC Name |

1,1-dibromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENZTLHIVNISKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207853 | |

| Record name | 1,1-Dibromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibromoheptane | |

CAS RN |

59104-79-9 | |

| Record name | 1,1-Dibromoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059104799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)

![1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1657910.png)

![Ethyl 4-[[2-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoate](/img/structure/B1657913.png)

![N-[1-Cyclohexylidene-2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B1657916.png)

![Ethyl 2-[3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1657918.png)

![N-{1-Cyclohexylidene-2-oxo-2-[(prop-2-en-1-yl)amino]ethyl}benzamide](/img/structure/B1657923.png)

![methyl (2Z)-5-(2-chlorophenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657925.png)

![N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B1657926.png)